8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
The compound 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(diphenylmethyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of benzothiazole, piperazine, and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(diphenylmethyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Attachment of the Sulfanyl Group: The benzothiazole is then reacted with an appropriate alkyl halide to introduce the sulfanyl group.
Synthesis of the Piperazine Derivative: The piperazine ring is synthesized by reacting diphenylmethyl chloride with piperazine.
Formation of the Purine Core: The purine core is synthesized through a series of reactions starting from a suitable purine precursor.
Coupling Reactions: The final steps involve coupling the benzothiazole, piperazine, and purine moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(diphenylmethyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(diphenylmethyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(diphenylmethyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(2-ethoxybenzylidene)acetohydrazide
Uniqueness
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(diphenylmethyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: is unique due to its combination of benzothiazole, piperazine, and purine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H33N7O2S2 |
---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H33N7O2S2/c1-36-29-28(30(41)37(2)33(36)42)40(21-22-43-32-34-25-15-9-10-16-26(25)44-32)31(35-29)39-19-17-38(18-20-39)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,27H,17-22H2,1-2H3 |
InChI Key |
PIXNNJRTPJHDNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NC7=CC=CC=C7S6 |
Origin of Product |
United States |
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